molecular formula C15H17NO2S B091086 Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 15854-10-1

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B091086
CAS No.: 15854-10-1
M. Wt: 275.4 g/mol
InChI Key: XBGBEIKHJJZZLM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers

Biochemical Pathways

Thiophene derivatives have been reported to exhibit inhibitory effects against certain organisms , suggesting that they may interact with biological pathways in these organisms. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

Some thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects. More detailed studies are needed to describe the specific effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes controlling reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Comparison: Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Biological Activity

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a compound belonging to the thiophene class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₇NO₂S
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 15854-10-1

Antitumor Activity

Research indicates that thiophene derivatives exhibit significant antitumor properties. This compound has been shown to possess cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 1.61 µg/mL against specific cancer cell lines, suggesting strong potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. Molecular dynamics simulations have revealed that the compound engages in hydrophobic interactions with target proteins, which may disrupt their normal functions and lead to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the dimethyl substitution on the phenyl ring enhances its cytotoxicity and antimicrobial efficacy. Studies suggest that modifications in the thiophene ring can significantly impact the pharmacological profile of related compounds .

Case Studies and Research Findings

  • Anticancer Studies : A series of experiments conducted on various cell lines demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects. For example, derivatives with similar structural motifs showed IC50 values comparable to established anticancer drugs like doxorubicin .
  • Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of pathogenic bacteria, indicating its potential use in treating infections caused by resistant strains .

Data Tables

Biological ActivityIC50 Value (µg/mL)Cell Line/Pathogen
Antitumor1.61Various Cancer Cell Lines
AntimicrobialVariesSpecific Bacterial Strains

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBEIKHJJZZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352749
Record name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-10-1
Record name Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15854-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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